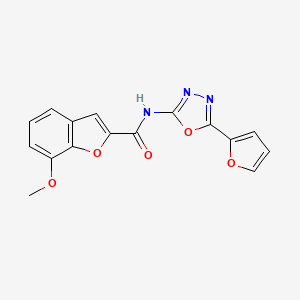

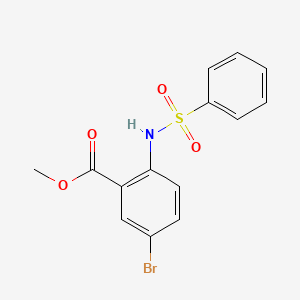

![molecular formula C26H34N6O3S B3012864 1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-60-3](/img/structure/B3012864.png)

1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and agrochemical applications . It includes a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocycles, especially those containing nitrogen atoms like this one, are often bioactive and can interact with various biological targets .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the triazoloquinazoline core could potentially participate in further reactions with nucleophiles or electrophiles .Scientific Research Applications

Antiviral Research

The [1,2,4]triazolo[4,3-a]quinazoline derivatives have been explored for their antiviral properties. The presence of the triazole moiety is significant as it is found in several antifungal drugs like voriconazole and posaconazole, which are key in treating fungal infections . Additionally, modifications such as the thioamide group have been reported to enhance the antiviral activity of these compounds . This makes the compound a candidate for developing new antiviral agents that could be effective against a range of viral pathogens.

Antimicrobial Activity

These derivatives also exhibit promising antimicrobial activities. The structural features of the compound, particularly the triazole and quinoxaline moieties, contribute to a broad spectrum of antibacterial activity . The compounds have been tested against various pathogenic organisms using methods like agar diffusion, and some have shown significant antibacterial and antifungal activities . This suggests potential applications in developing new antibiotics or antifungal agents.

Cytotoxicity Screening

In the field of cancer research, cytotoxicity screening is crucial for identifying compounds that can selectively kill cancer cells. The [1,2,4]triazolo[4,3-a]quinazoline derivatives have been subjected to cytotoxicity screening using assays like plaque-reduction to determine their efficacy . The results from these screenings can guide further modifications to enhance the compound’s selectivity and potency against cancer cells.

Chemical Synthesis

The compound’s structure allows for aromatic nucleophilic substitution reactions, which are fundamental in chemical synthesis . This property is essential for creating a variety of derivatives with potential pharmacological activities. Researchers can modify the core structure by introducing different amines and triazole-2-thiol, leading to a diverse array of novel compounds for further study.

Structural Analysis and Nomenclature

Understanding the structural complexity and proper nomenclature of such compounds is vital for chemical communication and education . The compound serves as an example for teaching advanced organic chemistry concepts, including the naming of cycloalkanes and the general formula for cycloalkanes (CnH2n) . It also provides insight into the design of molecules with specific functional groups to achieve desired properties.

Spectral Analysis

The novel derivatives of [1,2,4]triazolo[4,3-a]quinazoline can be characterized by spectral analysis methods such as IR, NMR, and elemental analyses . These techniques are crucial for confirming the chemical structure of synthesized compounds and for understanding their electronic and molecular properties. Spectral analysis plays a significant role in the development of new pharmaceuticals and materials.

Mechanism of Action

Future Directions

Future research could involve further exploration of the synthesis and reactions of this compound, as well as investigation of its potential biological activity. Given the bioactivity of many similar heterocyclic compounds, it could have potential applications in pharmaceutical or agrochemical contexts .

properties

IUPAC Name |

1-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-2-14-31-24(35)20-13-12-17(23(34)28-19-10-6-7-11-19)15-21(20)32-25(31)29-30-26(32)36-16-22(33)27-18-8-4-3-5-9-18/h12-13,15,18-19H,2-11,14,16H2,1H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKULDPVAOAJISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

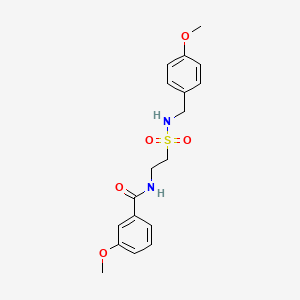

![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)

![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)

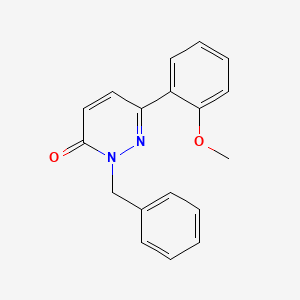

![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

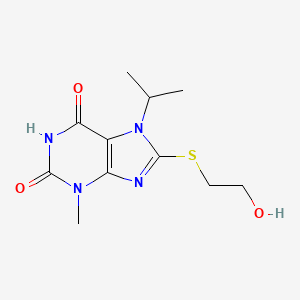

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)